N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole ring.
Introduction of the Ethoxy Group: Ethylation of the benzothiazole derivative using ethyl iodide in the presence of a base.
Formation of the Imidazolidinone Ring: Reaction of 2-fluorobenzaldehyde with glycine to form the imidazolidinone ring.
Coupling Reaction: Coupling the benzothiazole and imidazolidinone derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the ethoxy group to form the corresponding carboxylic acid.
Reduction: Reduction of the imidazolidinone ring to form the corresponding amine.
Substitution: Nucleophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might exert its effects by binding to a specific molecular target, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Imidazolidinone Derivatives: Compounds like 2-imidazolidinone and 4,5-dihydro-1H-imidazol-2-amine.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other benzothiazole or imidazolidinone derivatives.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-13-7-8-15-17(11-13)29-19(22-15)23-18(26)12-24-9-10-25(20(24)27)16-6-4-3-5-14(16)21/h3-8,11H,2,9-10,12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIYNXKQYDDCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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